![molecular formula C18H14INO2 B12616212 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one CAS No. 887647-05-4](/img/structure/B12616212.png)
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an iodine atom at the 6th position, a methylamino group attached to a phenyl ring, and a vinyl group at the 2nd position of the benzopyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Iodination: Introduction of the iodine atom at the 6th position of the benzopyran core using iodine and an oxidizing agent.
Vinylation: Formation of the vinyl group at the 2nd position through a Heck reaction, involving a palladium catalyst and a suitable base.
Methylamination: Introduction of the methylamino group via nucleophilic substitution using methylamine
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydro derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as potassium carbonate
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the parent compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used
Scientific Research Applications
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: Used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2-{2-[4-(dimethylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- 6-Iodo-2-{2-[4-(ethylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
- 6-Iodo-2-{2-[4-(propylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one
Uniqueness
6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science .
Properties
CAS No. |
887647-05-4 |
|---|---|
Molecular Formula |
C18H14INO2 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
6-iodo-2-[2-[4-(methylamino)phenyl]ethenyl]chromen-4-one |
InChI |
InChI=1S/C18H14INO2/c1-20-14-6-2-12(3-7-14)4-8-15-11-17(21)16-10-13(19)5-9-18(16)22-15/h2-11,20H,1H3 |
InChI Key |
CAWFNCMPSJMIQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


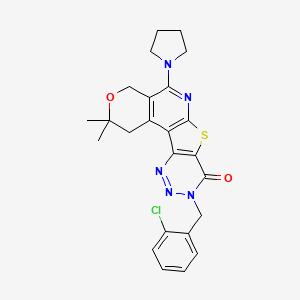
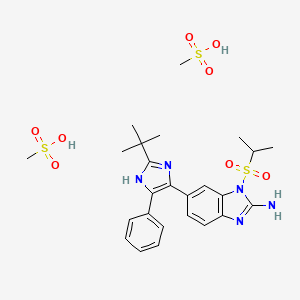
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
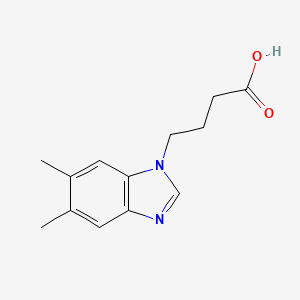
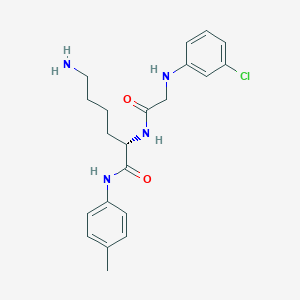
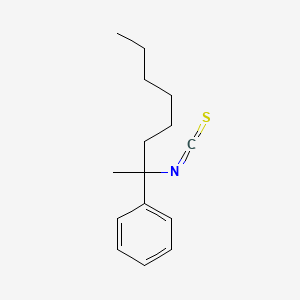
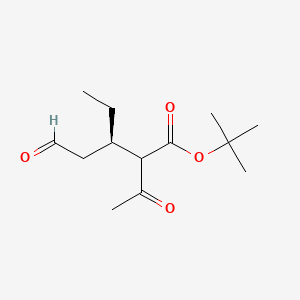
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
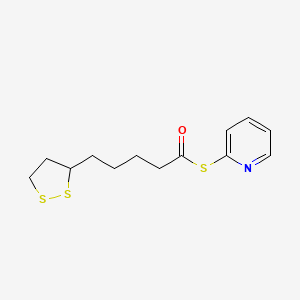
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
